3-(3,5-dichlorophenyl)-1H-1,2,4-triazole-5-thiol
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Description
3-(3,5-dichlorophenyl)-1H-1,2,4-triazole-5-thiol is a useful research compound. Its molecular formula is C8H5Cl2N3S and its molecular weight is 246.11. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activity :
- A study by Purohit et al. (2011) synthesized derivatives of 1,2,4-triazolo nucleus, showing significant inhibition on bacterial and fungal growth compared to standard drugs (Purohit et al., 2011).
- Another research by Almajan et al. (2010) reported the synthesis of fused 1,2,4-triazoles with diphenylsulfone moiety, which exhibited promising antimicrobial activities (Almajan et al., 2010).
Anti-inflammatory and Antitumor Properties :
- Labanauskas et al. (2001) synthesized new 1-acylderivatives of 1,2,4-triazoles exhibiting anti-inflammatory activity (Labanauskas et al., 2001).
- Abdelrehim (2021) conducted a study on new derivatives of [1,3,4]oxadiazole, [1,2,4]triazole, and [1,2,4]triazolo[4,3-b][1,2,4]triazole as potential antitumor agents on the colon carcinoma cell line (Abdelrehim, 2021).
Corrosion Inhibition :
- Bentiss et al. (2007) explored the use of 4H-triazole derivatives for corrosion and dissolution protection of mild steel in hydrochloric acid solution, finding significant inhibition efficiency (Bentiss et al., 2007).
Anticonvulsant Activity :
- Plech et al. (2014) designed and synthesized a series of 4-alkyl-1,2,4-triazole-3-thiones, which were screened for their anticonvulsant properties. Their study proposed 5-(3-chlorobenzyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione as a potential drug candidate (Plech et al., 2014).
Properties
IUPAC Name |
5-(3,5-dichlorophenyl)-1,2-dihydro-1,2,4-triazole-3-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3S/c9-5-1-4(2-6(10)3-5)7-11-8(14)13-12-7/h1-3H,(H2,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQVQBYYTXVTAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C2=NC(=S)NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101323858 |
Source
|
Record name | 5-(3,5-dichlorophenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101323858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26729802 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
261511-12-0 |
Source
|
Record name | 5-(3,5-dichlorophenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101323858 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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